4-Methoxy-2,3-dimethylbenzonitrile
Overview
Description
4-Methoxy-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and two methyl groups (-CH3) at the 2- and 3-positions, along with a nitrile group (-CN) at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 2,3-Dimethylaniline: The compound can be synthesized by first converting 2,3-dimethylaniline to its corresponding diazonium salt, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group.
Starting from 2,3-Dimethylbenzaldehyde: Another approach involves the conversion of 2,3-dimethylbenzaldehyde to its corresponding cyanohydrin, followed by dehydration to form the nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the methyl groups to carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromination using bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products Formed:
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 2,3-Dimethylbenzylamine.
Substitution: Bromo-4-methoxy-2,3-dimethylbenzonitrile.
Scientific Research Applications
4-Methoxy-2,3-dimethylbenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-2,3-dimethylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the methyl groups at the 2- and 3-positions.
2,4-Dimethylbenzonitrile: Methyl groups at the 2- and 4-positions, lacking the methoxy group.
3,5-Dimethyl-4-methoxybenzonitrile: Similar structure but with methyl groups at the 3- and 5-positions.
Uniqueness: 4-Methoxy-2,3-dimethylbenzonitrile is unique due to its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSPYUUKGMWFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738408 | |
Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448961-57-7 | |
Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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